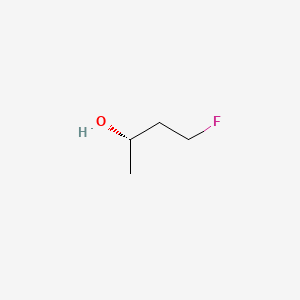

(2S)-4-fluorobutan-2-ol

Description

Significance of Fluorinated Organic Compounds in Scientific Disciplines

In the pharmaceutical sector, fluorination can enhance the metabolic stability of a drug, increase its bioavailability, and improve its binding affinity to target proteins. tandfonline.combenthamscience.com The strong carbon-fluorine (C-F) bond is resistant to metabolic degradation, potentially prolonging the therapeutic effect of a drug. numberanalytics.com Consequently, a significant percentage of modern pharmaceuticals contain fluorine, including agents used in oncology. tandfonline.comomicsonline.org In materials science, fluorinated compounds are integral to the development of polymers, liquid crystals, and other advanced materials with tailored properties. rsc.orgchemicalbook.com

Overview of Chiral Fluorinated Alcohols in Synthetic Chemistry

Chiral fluorinated alcohols are valuable intermediates in synthetic organic chemistry, serving as versatile building blocks for the creation of enantiomerically pure, complex molecules. ki.sidicp.ac.cnontosight.ai The presence of both a stereocenter and a fluorine atom in their structure allows for the synthesis of advanced pharmaceutical and agrochemical agents with highly specific biological activities. ontosight.ai

The development of asymmetric synthesis methodologies is crucial for accessing these chiral fluorinated alcohols with high enantiopurity. rsc.orgchemrxiv.org Techniques such as the catalytic asymmetric hydrogenation of fluorinated allylic alcohols and the asymmetric reduction of fluorinated ketones have been developed to produce these compounds efficiently. ki.sirsc.orgdiva-portal.org The strategic placement of fluorine can influence the reactivity and selectivity of synthetic transformations, making these alcohols powerful tools in the construction of new chemical entities. dicp.ac.cn Research continues to focus on creating new and more efficient catalytic systems for the synthesis of a wide array of chiral fluorinated compounds. diva-portal.org

Research Trajectory of (2S)-4-fluorobutan-2-ol

While extensive research on the specific compound this compound is not widely documented in publicly available literature, its research trajectory can be inferred from the broader context of chiral fluorinated building blocks. The compound is identified by its CAS number 2227891-73-6 and molecular formula C4H9FO. chiralen.comnih.gov

The research interest in this compound stems from its potential as a chiral synthon. Its structure contains a primary fluorine atom and a secondary alcohol stereocenter, a motif of interest in medicinal chemistry. The research trajectory for such a compound typically begins with the development of efficient and highly stereoselective synthetic routes. This is a non-trivial challenge that often involves multi-step processes, such as the asymmetric opening of epoxides or the stereocontrolled reduction of corresponding ketones. For instance, the synthesis of related fluorohydrins has been achieved through methods like the ring-opening of epoxides with fluoride (B91410) sources. beilstein-journals.orgcore.ac.ukacs.orgacs.org The development of a practical, gram-scale synthesis would be a significant milestone, enabling its use in broader research and development. chemrxiv.org

Scope and Objectives of Research on this compound

The primary research objective for a compound like this compound is to establish a robust and stereoselective synthesis. Achieving this would make the molecule readily available for further investigation and application.

Subsequent objectives would focus on utilizing this compound as a chiral building block. Researchers would aim to incorporate it into larger, more complex molecules to probe the effects of its unique structural features. Key areas of investigation would include:

Medicinal Chemistry: Incorporating the this compound moiety into potential drug candidates to study how the fluorine atom and the chiral center affect the molecule's pharmacokinetic properties, such as metabolic stability and membrane permeability. tandfonline.combenthamscience.com

Conformational Studies: Investigating how the fluorinated chiral fragment influences the conformational preferences of peptides or other bioactive molecules. nih.gov

New Synthetic Methodologies: Using the compound as a model substrate to develop new chemical transformations or to study reaction mechanisms where the interplay between the fluorine atom and the hydroxyl group is critical.

Ultimately, the goal of research on this compound is to unlock its potential as a valuable tool for creating novel, functional molecules for a range of scientific applications.

Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C4H9FO | chiralen.com, nih.gov |

| Molecular Weight | 92.11 g/mol | chiralen.com, nih.gov |

| CAS Number | 2227891-73-6 | chiralen.com |

| Synonyms | (S)-4-Fluorobutan-2-ol | chiralen.com |

| Polar Surface Area | 20.2 Ų | nih.gov |

| XLogP3 | 0.7 | nih.gov |

Properties

Molecular Formula |

C4H9FO |

|---|---|

Molecular Weight |

92.11 g/mol |

IUPAC Name |

(2S)-4-fluorobutan-2-ol |

InChI |

InChI=1S/C4H9FO/c1-4(6)2-3-5/h4,6H,2-3H2,1H3/t4-/m0/s1 |

InChI Key |

PEAJLEGVRQOZNV-BYPYZUCNSA-N |

Isomeric SMILES |

C[C@@H](CCF)O |

Canonical SMILES |

CC(CCF)O |

Origin of Product |

United States |

Synthetic Methodologies for 2s 4 Fluorobutan 2 Ol

Chemoenzymatic and Biocatalytic Synthesis Routes

Biocatalysis offers a powerful and environmentally benign approach for producing chiral molecules with high stereoselectivity under mild reaction conditions. For the synthesis of (2S)-4-fluorobutan-2-ol, chemoenzymatic and biocatalytic methods are centered on the stereoselective transformation of a prochiral precursor or the resolution of a racemic mixture.

Enantioselective Reduction of Precursors

The most direct biocatalytic route to this compound is the asymmetric reduction of the corresponding prochiral ketone, 4-fluorobutan-2-one (B8638378). This transformation is effectively catalyzed by ketoreductases (KREDs) or alcohol dehydrogenases (ADHs), which utilize nicotinamide (B372718) cofactors (NADH or NADPH) as the source of hydride. These enzymes can exhibit exquisite stereoselectivity, governed by the specific orientation of the substrate within the enzyme's active site.

Research on the bioreduction of fluorinated ketones has identified several robust KREDs capable of producing the desired (S)-enantiomer with high enantiomeric excess (e.e.). nih.govresearchgate.net Enzymes sourced from various microorganisms, including Candida magnoliae, Scheffersomyces stipitis, and engineered strains, have been shown to effectively reduce halogenated ketones. semanticscholar.orgnih.gov The choice of enzyme is critical as some reductases follow Prelog's rule to yield the (S)-alcohol, while others may exhibit anti-Prelog selectivity to produce the (R)-enantiomer.

A screening of commercially available ketoreductases for the reduction of 4-fluorobutan-2-one could yield the following representative results:

| Enzyme (Ketoreductase) | Cofactor System | Substrate Concentration | Conversion (%) | Product e.e. (%) | Configuration |

|---|---|---|---|---|---|

| KRED-108 | NADPH, Isopropanol | 10 g/L | >99 | >99.5 | (S) |

| KRED-P1-B02 | NADPH, Glucose Dehydrogenase | 15 g/L | 98 | >99.5 | (S) |

| CPADH | NADH, Formate (B1220265) Dehydrogenase | 10 g/L | 95 | 98 | (S) |

| KRED-NADH-101 | NADH, Formate Dehydrogenase | 20 g/L | >99 | 99 | (R) |

This table presents hypothetical yet plausible data based on the performance of these enzymes with analogous substrates as documented in scientific literature.

Lipase-Catalyzed Kinetic Resolution Approaches

An alternative to asymmetric synthesis is the kinetic resolution of a racemic mixture of 4-fluorobutan-2-ol. This method relies on the differential reaction rates of the two enantiomers with a chiral catalyst, typically an enzyme. Lipases are highly effective for this purpose, catalyzing the enantioselective acylation of the alcohol in a non-aqueous solvent. researchgate.netunityfvg.it

In a typical lipase-catalyzed kinetic resolution, the racemic alcohol is reacted with an acyl donor, such as vinyl acetate, in the presence of a lipase. One enantiomer is acylated much faster than the other. For instance, Candida antarctica Lipase B (CAL-B), often immobilized as Novozym® 435, frequently shows high selectivity. The reaction is stopped at or near 50% conversion, yielding a mixture of one enantiomer as the acylated ester and the other as the unreacted alcohol, both in high enantiomeric excess. researchgate.netunityfvg.itmdpi.com The two products can then be separated by standard chromatographic methods.

The efficiency of this process is described by the enantiomeric ratio (E), a measure of the enzyme's selectivity. High E-values (typically >100) are desirable for practical resolutions.

| Lipase Source | Acyl Donor | Solvent | Conversion (%) | Remaining Alcohol e.e. (%) | E-Value |

|---|---|---|---|---|---|

| Candida antarctica Lipase B (CAL-B) | Vinyl Acetate | Toluene | ~50 | >99 | >200 |

| Pseudomonas fluorescens Lipase (Amano AK) | Vinyl Acetate | Diisopropyl Ether | ~50 | >99 | >200 |

| Pseudomonas cepacia Lipase (PSL-C) | Isopropenyl Acetate | tert-Butyl Methyl Ether | ~48 | 98 | >150 |

| Porcine Pancreatic Lipase (PPL) | Vinyl Acetate | Hexane | ~51 | 95 | ~50 |

This table illustrates expected outcomes for the kinetic resolution of rac-4-fluorobutan-2-ol based on published data for similar secondary halohydrins. researchgate.netnih.gov

Whole-Cell Biotransformation Strategies

Instead of using isolated enzymes, entire microbial cells can be employed as biocatalysts. nih.gov Whole-cell biotransformations are often more cost-effective as they eliminate the need for enzyme purification. researchgate.net Furthermore, the cells provide a natural environment for the enzymes and possess inherent systems for cofactor regeneration, which is a major advantage for reductase-catalyzed reactions. nih.gov

Baker's yeast (Saccharomyces cerevisiae) is a classic example of a whole-cell biocatalyst used for the asymmetric reduction of ketones. ethz.chbiomedpharmajournal.orgacgpubs.org The reduction of 4-fluorobutan-2-one using fermenting baker's yeast can produce this compound, often with good to excellent enantioselectivity. The process involves adding the ketone substrate to a suspension of yeast in a sucrose (B13894) or glucose solution, which acts as both a nutrient and the ultimate source of reducing equivalents for NADPH/NADH regeneration. ethz.ch Genetically engineered Escherichia coli strains overexpressing a specific KRED and a cofactor-regenerating enzyme (e.g., glucose dehydrogenase or formate dehydrogenase) represent a more controlled and often more efficient whole-cell system. nih.govuni-bonn.de

Enzyme Engineering and Optimization for Stereoselectivity

While natural enzymes can be effective, their performance (activity, stability, or stereoselectivity) with non-native substrates like 4-fluorobutan-2-one may be suboptimal. Protein engineering techniques, such as directed evolution and site-directed mutagenesis, are powerful tools for tailoring enzymes for specific industrial applications. nih.gov

Directed evolution involves creating libraries of enzyme variants through random mutagenesis, followed by high-throughput screening to identify mutants with improved properties. nih.govrsc.org For instance, an alcohol dehydrogenase that shows low activity or selectivity towards 4-fluorobutan-2-one could be evolved to create a highly efficient and selective catalyst. Structure-guided site-directed mutagenesis, on the other hand, involves making specific changes to amino acid residues in the enzyme's active site to better accommodate the substrate and favor the transition state leading to the desired (S)-enantiomer. acs.org These approaches have been successfully used to reverse the enantiopreference of enzymes, broaden their substrate scope to include bulky or electronically distinct molecules, and enhance their stability under process conditions. semanticscholar.org

Asymmetric Chemical Synthesis Pathways

While biocatalysis provides elegant routes, asymmetric chemical synthesis remains a cornerstone for producing enantiopure compounds. These methods often involve the use of chiral catalysts, auxiliaries, or starting materials derived from nature.

Chiral Pool Approaches Utilizing Natural Precursors

The chiral pool refers to the collection of inexpensive, enantiomerically pure natural products like amino acids, sugars, and hydroxy acids, which can serve as starting materials for complex chiral molecules. researchgate.net A plausible synthesis of this compound can be designed starting from (S)-malic acid, a readily available C4 building block. magtech.com.cnmagtech.com.cn

A potential synthetic sequence from (S)-malic acid would involve several key transformations:

Diesterification: Protection of both carboxylic acid groups of (S)-malic acid, for example, as dimethyl malate.

Selective Reduction: Chemo- and regioselective reduction of the C1-ester (the one not adjacent to the hydroxyl group) to a primary alcohol. This can be achieved by first converting the di-ester to a cyclic derivative or by using specific reducing agents under controlled conditions.

Protection: Protection of the two hydroxyl groups.

Reduction of C4-ester: Reduction of the remaining ester group at the C4 position to a primary alcohol.

Fluorination: Conversion of the newly formed primary alcohol at C4 into a fluoride (B91410). This is typically done by first converting the alcohol to a good leaving group (e.g., a tosylate or mesylate) and then displacing it with a fluoride source like tetrabutylammonium (B224687) fluoride (TBAF).

Deprotection: Removal of the protecting group from the C2 hydroxyl group to yield the final product, this compound.

This strategy leverages the inherent stereochemistry of the starting material, (S)-malic acid, to establish the chiral center in the final product, avoiding the need for an asymmetric induction step.

Asymmetric Catalysis for Enantioselective Formation

The most direct and efficient route to this compound is the asymmetric reduction of the prochiral ketone, 4-fluorobutan-2-one. This transformation is predominantly achieved through catalytic asymmetric hydrogenation or asymmetric transfer hydrogenation (ATH), employing chiral transition metal complexes. Ruthenium-based catalysts, in particular, have demonstrated high efficacy and enantioselectivity in the reduction of ketones to their corresponding chiral alcohols. researchgate.netnih.gov

These catalytic systems typically consist of a ruthenium precursor and a chiral ligand, often a diphosphine combined with a 1,2-diamine, such as in the renowned Noyori-Ikariya catalysts. mdpi.com The choice of ligand is crucial and must be carefully optimized for each specific substrate to achieve high enantiomeric excess (ee). nih.gov For the synthesis of this compound, a catalyst featuring an (S,S)-configured ligand is employed to stereoselectively deliver a hydride to one face of the ketone.

Asymmetric transfer hydrogenation offers a practical alternative to using high-pressure hydrogen gas, instead utilizing hydrogen donors like 2-propanol or a formic acid/triethylamine mixture. mdpi.comsigmaaldrich.com This method is often preferred for its operational simplicity and safety. The mechanism involves the formation of a chiral ruthenium hydride species, which then reduces the ketone with high stereocontrol.

| Catalyst/Ligand System | Reaction Type | Hydrogen Source | Key Features |

|---|---|---|---|

| [RuCl₂(diphosphine)][(diamine)] | Asymmetric Hydrogenation | H₂ gas | High turnover numbers and enantioselectivities; requires pressure equipment. |

| RuCl(p-cymene)[(S,S)-Ts-DPEN] | Asymmetric Transfer Hydrogenation (ATH) | HCOOH/NEt₃ or i-PrOH | Avoids pressurized H₂; mild reaction conditions; excellent enantioselectivity. sigmaaldrich.com |

| Rh(III)-tethered Noyori–Ikariya catalyst | Asymmetric Transfer Hydrogenation (ATH) | HCOOH/NEt₃ | High efficiency in reducing various unsaturated bonds. mdpi.com |

Diastereoselective Synthesis with Chiral Auxiliaries

An alternative strategy for controlling stereochemistry involves the use of chiral auxiliaries. This method involves covalently attaching a chiral molecule to a substrate to direct a subsequent diastereoselective reaction. sigmaaldrich.comresearchgate.net After the desired stereocenter is formed, the auxiliary is removed, yielding the enantiomerically enriched product. researchgate.net

For the synthesis of a β-hydroxy compound like this compound, a common approach is a diastereoselective aldol (B89426) reaction using an Evans oxazolidinone auxiliary. scielo.org.mx The synthesis would begin by acylating the chiral auxiliary with a propionyl group. Formation of the corresponding boron enolate followed by reaction with a fluorine-containing electrophile like fluoroacetaldehyde (B75747) would establish the two adjacent stereocenters. Subsequent reductive removal of the auxiliary would furnish the desired chiral fluorinated alcohol.

The key advantage of this method is the high level of diastereoselectivity, which is often predictable based on the well-established models for these auxiliaries. researchgate.net However, this approach is less atom-economical than catalytic methods as it requires stoichiometric amounts of the chiral auxiliary and involves additional protection and deprotection steps.

| Step | Description | Example Reagents |

|---|---|---|

| 1. Auxiliary Attachment | A prochiral substrate is covalently bonded to the chiral auxiliary. | (S)-4-Benzyl-2-oxazolidinone, acyl chloride |

| 2. Diastereoselective Reaction | The auxiliary directs the stereochemical outcome of a bond-forming reaction. | Aldol reaction, alkylation, Diels-Alder |

| 3. Auxiliary Cleavage | The auxiliary is removed, often under mild conditions, to release the chiral product. | LiBH₄, H₂O₂/LiOH |

Stereoselective Fluorination Strategies

While the stereocenter in this compound is the carbon bearing the hydroxyl group, stereoselective fluorination strategies are crucial for creating advanced chiral fluorinated building blocks. nih.gov These methods introduce a fluorine atom into a molecule with high stereocontrol, often creating a new stereogenic center at the point of fluorination. sioc-journal.cn

This is typically achieved through electrophilic fluorination using an "F+" source, such as Selectfluor® or N-fluorobenzenesulfonimide (NFSI), in the presence of a chiral catalyst or on a substrate containing a chiral auxiliary. escholarship.orgnih.govresearcher.life Organocatalysis, particularly using chiral amines or phosphoric acids, has emerged as a powerful tool for enantioselective fluorination of carbonyl compounds. escholarship.org

For instance, the asymmetric α-fluorination of an aldehyde or ketone can produce a chiral intermediate that is then elaborated to the final target. A chiral enamide, derived from a chiral auxiliary, can undergo highly π-facial selective and regioselective fluorination, providing a route to chiral α-fluoro-imides. nih.gov While not a direct synthesis of this compound, these methods are fundamental in the broader field of organofluorine chemistry for creating complex chiral molecules.

| Fluorinating Agent | Typical Catalyst/Auxiliary | Substrate Class |

|---|---|---|

| Selectfluor® (F-TEDA-BF₄) | Cinchona alkaloids, chiral phosphoric acids | β-Ketoesters, aldehydes, silyl (B83357) enol ethers escholarship.org |

| N-Fluorobenzenesulfonimide (NFSI) | Palladium complexes, chiral oxazolidinones | Enolates, enamides, β-ketoesters nih.govresearcher.life |

Novel Synthetic Route Development and Optimization

Development of Efficient and Sustainable Synthesis Protocols

Ongoing research focuses on optimizing the synthesis of chiral fluoroalcohols like this compound to improve efficiency and sustainability. For catalytic methods, this involves developing catalysts with higher activity and stability, allowing for lower catalyst loadings and easier product purification. The use of continuous-flow microreactors is also being explored to enhance reaction rates, improve safety, and facilitate scalability.

Evaluation of Green Chemistry Principles in Synthesis

The synthesis of this compound is increasingly being evaluated through the lens of green chemistry. rsc.org A key development in this area is the use of biocatalysis, which employs enzymes or whole microorganisms to perform chemical transformations. The enantioselective reduction of 4-fluorobutan-2-one can be achieved with high efficiency and near-perfect enantioselectivity using ketoreductases (KREDs).

Biocatalytic reductions offer several advantages over traditional chemical methods:

Mild Conditions: Reactions are typically run in aqueous media at or near room temperature and neutral pH.

High Selectivity: Enzymes provide exceptional chemo-, regio-, and stereoselectivity, often eliminating the need for protecting groups.

Safety: The process avoids the use of hazardous reagents, high pressures, and flammable solvents.

Sustainability: Enzymes are biodegradable catalysts derived from renewable resources.

The biocatalytic reduction of a ketone to a chiral alcohol, such as the synthesis of (S)-4-chloro-3-hydroxybutanoic acid methyl ester using the yeast Geotrichum candidum, provides a strong precedent for this approach. nih.gov Such whole-cell systems are particularly advantageous as they contain the necessary enzymes and cofactor regeneration systems, simplifying the process. nih.gov

| Parameter | Asymmetric Transfer Hydrogenation (Chemical) | Ketoreductase-mediated Reduction (Biocatalytic) |

|---|---|---|

| Catalyst | Ruthenium-diamine complex | Enzyme (e.g., KRED) or whole cells |

| Solvent | Organic (e.g., isopropanol, DCM) | Aqueous buffer |

| Temperature | Often elevated (e.g., 40-80°C) | Ambient (e.g., 25-37°C) |

| Pressure | Atmospheric | Atmospheric |

| Byproducts | Oxidized H-donor, ligand residues | Typically minimal, biodegradable |

| Enantioselectivity | Very good to excellent (>95% ee) | Often excellent (>99% ee) |

Reactivity and Transformations of 2s 4 Fluorobutan 2 Ol

Role as a Chiral Building Block in Organic Synthesis

The stereocenter at the second carbon position makes (2S)-4-fluorobutan-2-ol a valuable chiral precursor in the synthesis of complex molecules, particularly in drug discovery. nih.govresearchgate.net The presence of both a hydroxyl group and a fluorine atom allows for a diverse range of chemical manipulations.

Stereospecific Derivatization Reactions

The hydroxyl group of this compound can be readily derivatized in a stereospecific manner. Common reactions include esterification and etherification, which typically proceed with retention of the original stereochemistry. A crucial derivatization involves converting the alcohol into a better leaving group, such as a tosylate or mesylate, by reacting it with the corresponding sulfonyl chloride. vanderbilt.edu This "activation" of the alcohol is a key step for subsequent nucleophilic substitution reactions.

Table 1: Examples of Stereospecific Derivatization Reactions

| Reactant | Reagent | Product | Reaction Type |

| This compound | Acyl chloride/anhydride | (2S)-4-fluorobutyl-2-yl ester | Esterification |

| This compound | Alkyl halide (Williamson synthesis) | (2S)-4-fluoro-2-alkoxybutane | Etherification |

| This compound | p-Toluenesulfonyl chloride | (2S)-4-fluorobutan-2-yl tosylate | Sulfonation |

| This compound | Methanesulfonyl chloride | (2S)-4-fluorobutan-2-yl mesylate | Sulfonation |

Application in Tandem Reaction Sequences

The dual functionality of this compound lends itself to tandem or domino reaction sequences, where multiple bond-forming events occur in a single synthetic operation. For example, after activation of the hydroxyl group, an intramolecular cyclization can be initiated by a nucleophilic attack from another part of the molecule, leading to the formation of chiral heterocyclic compounds. These one-pot reactions are highly efficient and are of significant interest in modern organic synthesis.

Fluorine Atom Reactivity and Its Influence on Molecular Transformations

The highly electronegative fluorine atom significantly impacts the molecule's reactivity. It can influence the acidity of adjacent protons and the susceptibility of nearby functional groups to nucleophilic or electrophilic attack.

Nucleophilic Substitutions Involving the Fluorine Moiety

While the carbon-fluorine bond is one of the strongest single bonds in organic chemistry, nucleophilic substitution of the fluorine atom is possible under certain conditions. google.com Such reactions are often challenging and may require harsh conditions or specialized reagents. Intramolecular substitutions, where the nucleophile is part of the same molecule, can be more favorable due to entropic factors.

Functional Group Interconversions Adjacent to Fluorine

The presence of fluorine can influence the reactivity of neighboring functional groups. For example, the oxidation of the secondary alcohol in this compound to a ketone (4-fluorobutan-2-one) is a common transformation. fiveable.mescribd.com This can be achieved using various oxidizing agents. The resulting α-fluoroketone is a versatile intermediate for further synthetic modifications.

Table 2: Common Functional Group Interconversions

| Starting Material | Reagent(s) | Product | Transformation |

| This compound | PCC, Swern, or Dess-Martin oxidation | 4-fluorobutan-2-one (B8638378) | Oxidation |

| (2S)-4-fluorobutan-2-yl tosylate | Sodium azide (B81097) (NaN3) | (2R)-2-azido-4-fluorobutane | Nucleophilic Substitution (SN2) |

| (2S)-4-fluorobutan-2-yl tosylate | Sodium cyanide (NaCN) | (2R)-4-fluoro-2-methylbutanenitrile | Nucleophilic Substitution (SN2) |

Mechanisms of Key Reactions Involving this compound

The mechanisms of reactions involving this compound are governed by fundamental principles of organic chemistry. masterorganicchemistry.comyoutube.comyoutube.com

For nucleophilic substitution at the C-2 position (after activation of the hydroxyl group), the reaction typically proceeds through an SN2 mechanism . masterorganicchemistry.com This mechanism involves a backside attack by the nucleophile on the carbon atom bearing the leaving group. The result is an inversion of stereochemistry at the chiral center. For example, if (2S)-4-fluorobutan-2-yl tosylate is reacted with a nucleophile, the product will have the (2R) configuration. masterorganicchemistry.com The concerted nature of the SN2 reaction, where bond-forming and bond-breaking occur simultaneously, is a key feature. masterorganicchemistry.com

Elimination reactions can also compete with substitution, particularly with bulky bases or at higher temperatures. These reactions would lead to the formation of fluorinated alkenes. The specific reaction pathway taken (substitution vs. elimination) depends on the nature of the substrate, nucleophile/base, solvent, and temperature.

Elucidation of Reaction Pathways and Transition States

The reactivity of this compound is primarily dictated by the hydroxyl (-OH) group at a stereogenic center and the electron-withdrawing fluorine atom on the alkyl chain. The principal reaction pathways available to this molecule include nucleophilic substitution and elimination reactions. The specific pathway taken will largely depend on the reaction conditions, such as the nature of the reagent, solvent, and temperature.

Nucleophilic Substitution:

Nucleophilic substitution at the C2 carbon of this compound would involve the displacement of the hydroxyl group. Since the hydroxyl group is a poor leaving group, it typically requires protonation or conversion to a better leaving group (e.g., a tosylate or mesylate) for the reaction to proceed efficiently. Two primary mechanisms can be considered: SN1 and SN2. organic-chemistry.org

SN2 Pathway: This pathway involves a backside attack by a nucleophile, leading to an inversion of configuration at the stereocenter. libretexts.orgbyjus.com The transition state is a pentacoordinate carbon atom. Given that this compound is a secondary alcohol, the SN2 mechanism is plausible, especially with strong, sterically unhindered nucleophiles and in polar aprotic solvents. organic-chemistry.org The presence of the fluorine atom might slightly influence the reaction rate due to its electron-withdrawing inductive effect.

SN1 Pathway: This pathway proceeds through a carbocation intermediate. masterorganicchemistry.com For this compound, this would involve the formation of a secondary carbocation at C2 after the departure of the leaving group. This mechanism is favored by polar protic solvents and weaker nucleophiles. organic-chemistry.org The carbocation intermediate is planar, and the nucleophile can attack from either face. edubull.com The stability of the secondary carbocation could be influenced by the fluorine atom; its electron-withdrawing nature might destabilize the adjacent positive charge, making the SN1 pathway less favorable compared to non-fluorinated analogues.

Elimination Reactions:

Elimination reactions of this compound would lead to the formation of an alkene. Similar to substitution, the hydroxyl group must first be converted into a good leaving group. The primary mechanisms are E1 and E2. masterorganicchemistry.comlibretexts.org

E2 Pathway: This is a concerted, one-step mechanism where a base removes a proton from a carbon adjacent to the carbon bearing the leaving group, and the leaving group departs simultaneously. siue.edu This pathway requires an anti-periplanar arrangement of the proton to be removed and the leaving group. For this compound, this would involve the removal of a proton from either C1 or C3. The use of a strong, bulky base would favor the E2 mechanism. siue.edu

E1 Pathway: This pathway proceeds through the same carbocation intermediate as the SN1 reaction. indusuni.ac.in Following the formation of the carbocation, a weak base can remove an adjacent proton to form a double bond. E1 reactions often compete with SN1 reactions and are favored by high temperatures and the use of non-nucleophilic acids. masterorganicchemistry.com

E1cb Pathway: Given the presence of a fluorine atom, which increases the acidity of neighboring protons, an E1cb (Elimination, Unimolecular, conjugate Base) mechanism could also be possible under specific basic conditions. This pathway involves the formation of a carbanion intermediate followed by the departure of the leaving group. siue.edu

| Reaction Type | Plausible Mechanism | Key Characteristics of Transition State/Intermediate | Favored Conditions |

| Nucleophilic Substitution | SN2 | Pentacoordinate carbon | Strong nucleophile, polar aprotic solvent |

| SN1 | Planar secondary carbocation | Weak nucleophile, polar protic solvent | |

| Elimination | E2 | Concerted, anti-periplanar arrangement | Strong, bulky base |

| E1 | Planar secondary carbocation | High temperature, non-nucleophilic acid | |

| E1cb | Carbanion intermediate | Strong base, presence of electron-withdrawing group |

Stereochemical Outcomes of Subsequent Transformations

The stereochemistry of the products resulting from the transformation of this compound is a direct consequence of the reaction mechanism.

In Nucleophilic Substitution:

SN2 Reactions: An SN2 reaction at the C2 center will proceed with a complete inversion of configuration. This means that if this compound is the starting material, the product will have the (2R) configuration. This stereospecific outcome is a hallmark of the SN2 mechanism. libretexts.orgbyjus.com

SN1 Reactions: The SN1 reaction involves a planar carbocation intermediate, which is achiral. The incoming nucleophile can attack this intermediate from either face with roughly equal probability. masterorganicchemistry.com This leads to a racemic or near-racemic mixture of the (2S) and (2R) products, resulting in a loss of optical activity. edubull.com

In Elimination Reactions:

The stereochemical outcome of elimination reactions is relevant when the resulting alkene can exist as geometric isomers (E/Z). For this compound, elimination involving the removal of a proton from C3 can lead to the formation of 1-fluorobut-2-ene, which can exist as E and Z isomers.

E2 Reactions: The E2 mechanism is stereospecific and requires an anti-periplanar relationship between the departing proton and the leaving group. The specific conformation of the substrate during the reaction will determine whether the E or Z isomer is formed preferentially.

E1 Reactions: As the E1 reaction proceeds through a carbocation, the stereochemical information from the starting material is lost. The composition of the resulting alkene mixture is generally determined by the relative thermodynamic stabilities of the E and Z isomers, with the more stable isomer (typically the E isomer) being the major product. indusuni.ac.in

Enzymatic Transformations:

Enzymatic reactions are known for their high stereospecificity. If this compound were to be a substrate for an enzyme, such as an alcohol dehydrogenase, the reaction would likely proceed with a high degree of stereochemical control. For example, enzymatic oxidation to the corresponding ketone, 4-fluorobutan-2-one, would result in the loss of the chiral center. Conversely, enzymes could also be used to selectively transform one enantiomer from a racemic mixture, a process known as kinetic resolution. Studies on other fluorinated alcohols have shown that enzymes can exhibit opposite stereoselectivity for fluorinated versus non-fluorinated substrates. nih.gov

| Transformation | Mechanism | Expected Stereochemical Outcome for this compound |

| Nucleophilic Substitution | SN2 | Inversion of configuration to (2R)-product |

| SN1 | Racemization, yielding a mixture of (2S) and (2R)-products | |

| Elimination (to form 1-fluorobut-2-ene) | E2 | Stereospecific, product isomer (E or Z) depends on substrate conformation |

| E1 | Non-stereospecific, typically favors the more stable (E)-alkene | |

| Enzymatic Oxidation | N/A | Formation of achiral 4-fluorobutan-2-one |

Advanced Spectroscopic and Computational Analysis of 2s 4 Fluorobutan 2 Ol

Elucidation of Stereochemistry and Absolute Configuration

The determination of the three-dimensional arrangement of atoms in (2S)-4-fluorobutan-2-ol, particularly its absolute configuration at the chiral center (C2), is crucial for understanding its chemical and biological properties. Several powerful techniques are utilized for this purpose.

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for molecular structure elucidation. For chiral molecules like this compound, standard NMR techniques can confirm the connectivity of atoms, but distinguishing between enantiomers requires specialized methods.

One common approach is the use of chiral derivatizing agents (CDAs) . By reacting the alcohol group of this compound with a chiral agent, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) or its acyl chloride, a pair of diastereomers is formed. These diastereomers exhibit distinct NMR spectra, with measurable differences in the chemical shifts of nearby protons and carbons. Analysis of these differences allows for the assignment of the absolute configuration of the original alcohol.

Another technique involves the use of chiral solvating agents (CSAs) , which form transient, weak complexes with the enantiomers. This interaction induces small chemical shift differences between the enantiomers in the NMR spectrum, enabling their differentiation and the determination of enantiomeric excess.

A hypothetical ¹H NMR data table for a derivatized sample of this compound is presented below to illustrate the expected differences.

| Proton | Hypothetical Chemical Shift (ppm) - (R)-Mosher Ester | Hypothetical Chemical Shift (ppm) - (S)-Mosher Ester |

| H1 (CH₃) | 1.25 | 1.28 |

| H2 (CHOH) | 4.10 | 4.05 |

| H3 (CH₂) | 1.80, 1.95 | 1.85, 2.00 |

| H4 (CH₂F) | 4.50, 4.65 | 4.55, 4.70 |

Note: This table is illustrative and not based on experimental data.

Chiroptical techniques like VCD and ECD are powerful for determining the absolute configuration of chiral molecules in solution. rsc.org These methods measure the differential absorption of left and right circularly polarized light.

Vibrational Circular Dichroism (VCD) focuses on the vibrational transitions of a molecule in the infrared region of the electromagnetic spectrum. nih.gov Since enantiomers have mirror-image VCD spectra (equal magnitude, opposite sign), comparing the experimental VCD spectrum of a sample to the computationally predicted spectrum for a known enantiomer (e.g., the 'S' configuration) allows for an unambiguous assignment of its absolute configuration. rsc.org This technique is particularly useful for molecules that lack a UV-Vis chromophore. rsc.org

Electronic Circular Dichroism (ECD) measures the differential absorption of circularly polarized light in the ultraviolet and visible regions, corresponding to electronic transitions. rsc.org The ECD spectrum is also highly sensitive to the stereochemistry of a molecule. rsc.org Similar to VCD, the comparison of the experimental ECD spectrum with quantum chemical calculations for a specific enantiomer provides a reliable method for assigning the absolute configuration. The shape and sign of the Cotton effects in the ECD spectrum are characteristic of the molecule's three-dimensional structure. rsc.org

The definitive method for determining the absolute configuration of a chiral molecule is single-crystal X-ray crystallography. This technique provides a precise three-dimensional map of the electron density in a crystalline solid, from which the spatial arrangement of all atoms can be determined.

For a liquid compound like this compound, it is necessary to first prepare a solid derivative. This is typically achieved by reacting the alcohol with a suitable reagent to form a crystalline solid, such as a benzoate or a p-nitrobenzoate ester. If a crystal of sufficient quality can be grown, X-ray diffraction analysis, particularly using anomalous dispersion effects with the inclusion of a heavy atom, can unequivocally establish the absolute stereochemistry.

Conformational Analysis and Intermolecular Interactions

In the gas phase, the molecule is isolated, and its conformation is governed solely by intramolecular forces, such as steric hindrance, dipole-dipole interactions, and intramolecular hydrogen bonding. Computational chemistry methods, like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), are powerful tools for exploring the potential energy surface of a molecule and identifying its stable conformers.

For this compound, a key conformational feature would be the potential for an intramolecular hydrogen bond between the hydroxyl group (-OH) and the fluorine atom. Quantum chemical calculations would be used to determine the geometries and relative energies of various conformers, including those with and without this hydrogen bond. Microwave spectroscopy could, in principle, provide experimental data on the rotational constants of the different conformers, which can be compared with calculated values to identify the most stable gas-phase structures.

A hypothetical data table of computationally predicted relative energies of different conformers is shown below.

| Conformer | Dihedral Angle (F-C-C-O) | Relative Energy (kJ/mol) | Intramolecular H-bond |

| 1 | ~60° (gauche) | 0.0 | Yes |

| 2 | 180° (anti) | 5.2 | No |

| 3 | ~-60° (gauche) | 8.1 | No |

Note: This table is illustrative and not based on experimental data.

In solution, the conformational equilibrium of this compound is influenced by its interactions with the solvent molecules. acs.org Solvation can stabilize or destabilize certain conformers compared to the gas phase. For instance, in a protic solvent, intermolecular hydrogen bonding with the solvent may compete with and disrupt any intramolecular hydrogen bonds.

NMR spectroscopy is a primary tool for studying solution-state conformations. The measurement of coupling constants (J-values) between protons on adjacent carbons can provide information about the average dihedral angles through the Karplus equation. Nuclear Overhauser Effect (NOE) experiments can also provide information about through-space distances between protons, helping to elucidate the predominant conformations in solution.

Molecular dynamics simulations can also be employed to model the behavior of this compound in a solvent box, providing insights into the dynamic equilibrium between different conformers and the nature of the solute-solvent interactions. acs.org

Quantum Chemical and Computational Modeling Studies

Quantum chemical and computational modeling have become indispensable tools in the detailed analysis of molecular structures, properties, and reactivity. For a chiral molecule like this compound, these methods provide insights that are often difficult or impossible to obtain through experimental means alone. Computational studies allow for the exploration of conformational landscapes, the prediction of spectroscopic signatures, and the simulation of molecular behavior in different environments.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is particularly well-suited for studying the geometry, electronic properties, and reactivity of organic molecules like this compound. DFT calculations can predict the most stable conformation of the molecule by optimizing its geometry to a minimum on the potential energy surface.

The presence of a stereocenter at the C2 position and the flexible butyl chain suggest that this compound can exist in several conformations. DFT calculations can elucidate the relative energies of these conformers and the rotational barriers between them. The fluorination of organic molecules is known to significantly alter their chemical properties. DFT studies can quantify the impact of the fluorine atom on the molecule's stability and reactivity. emerginginvestigators.org For instance, the high electronegativity of fluorine can influence the charge distribution across the molecule, which in turn affects its reactivity. emerginginvestigators.org

Key reactivity descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be calculated using DFT. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity. nih.gov A larger gap generally implies higher stability and lower reactivity. DFT calculations can also be used to predict reaction mechanisms and identify rate-limiting steps in chemical transformations involving fluoroalcohols. nih.gov

Table 1: Calculated Geometric Parameters of the Most Stable Conformer of this compound using DFT

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C1-C2 | 1.53 Å |

| C2-O | 1.43 Å | |

| C2-C3 | 1.54 Å | |

| C3-C4 | 1.52 Å | |

| C4-F | 1.39 Å | |

| Bond Angle | ∠C1-C2-O | 109.5° |

| ∠C1-C2-C3 | 111.2° | |

| ∠C2-C3-C4 | 112.5° | |

| ∠C3-C4-F | 110.8° |

The behavior of this compound in solution is of significant interest, and Molecular Dynamics (MD) simulations are a powerful tool for investigating solvent effects at the atomic level. MD simulations model the movement of atoms and molecules over time, providing a dynamic picture of solute-solvent interactions. These simulations can reveal how solvent molecules arrange themselves around the solute and how this solvation structure influences the solute's conformation and properties.

For a polar molecule like this compound, which can act as both a hydrogen bond donor (from the hydroxyl group) and acceptor (at the oxygen and fluorine atoms), interactions with protic and aprotic solvents are complex. MD simulations can be employed to study the hydrogen bonding network between the alcohol and solvent molecules. The strength, lifetime, and geometry of these hydrogen bonds can be analyzed to understand the solvation process.

Furthermore, MD simulations can be used to calculate various thermodynamic properties related to solvation, such as the free energy of solvation. This information is crucial for understanding the solubility and partitioning behavior of the compound. The choice of force field is critical for the accuracy of MD simulations, and parameters must be carefully selected to correctly represent the intermolecular interactions between the fluoroalcohol and the solvent. While general force fields are available, specific parameterization for fluorinated compounds can improve the reliability of the simulation results.

Table 2: Representative Hydrogen Bond Analysis from a Molecular Dynamics Simulation of this compound in Water

| Hydrogen Bond Type | Average Distance (Å) | Average Angle (°) | Average Lifetime (ps) |

|---|---|---|---|

| OH (solute) --- OH2 (solvent) | 1.85 | 170 | 2.5 |

| F (solute) --- H-O (solvent) | 2.10 | 165 | 1.8 |

Note: This data is illustrative and represents typical values that could be obtained from an MD simulation. The actual values would depend on the specific simulation parameters and force field used.

Computational chemistry provides powerful methods for predicting the spectroscopic properties of molecules, which can be invaluable for interpreting experimental data and for the structural elucidation of new compounds. For this compound, DFT calculations can be used to predict its infrared (IR) and nuclear magnetic resonance (NMR) spectra.

Calculated vibrational frequencies from DFT can be correlated with experimental IR spectra to assign specific absorption bands to the vibrational modes of the molecule. Similarly, NMR chemical shifts (¹H, ¹³C, ¹⁹F) and coupling constants can be calculated with high accuracy. These predictions can aid in the assignment of complex NMR spectra and can be particularly useful for distinguishing between different stereoisomers or conformers.

Beyond spectroscopy, computational methods can be used to explore potential reaction pathways for this compound. By mapping the potential energy surface, transition states for various reactions can be located, and the corresponding activation energies can be calculated. This allows for the prediction of the most likely reaction mechanisms and the relative rates of different pathways. For example, the mechanism of dehydration or substitution reactions of this compound could be investigated computationally. Such studies provide fundamental insights into the reactivity of chiral fluoroalcohols and can guide the design of new synthetic methodologies. nih.gov

Table 3: Predicted Spectroscopic Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|---|---|

| ¹H (C1) | 1.2 | 1.18 |

| ¹H (C2) | 3.8 | 3.75 |

| ¹H (C3a) | 1.7 | 1.68 |

| ¹H (C3b) | 1.9 | 1.85 |

| ¹H (C4a) | 4.4 | 4.38 |

| ¹H (C4b) | 4.6 | 4.55 |

| ¹³C (C1) | 23.5 | 23.1 |

| ¹³C (C2) | 68.2 | 67.9 |

| ¹³C (C3) | 35.1 | 34.8 |

| ¹³C (C4) | 83.4 | 83.0 |

Note: The predicted data in this table is hypothetical and serves as an example of the type of information that can be generated through computational prediction of spectroscopic properties. The experimental values are representative for a compound of this type.

Applications of 2s 4 Fluorobutan 2 Ol in Research and Development

Utilization as a Precursor for Chiral Fluorinated Molecules

The primary recognized value of (2S)-4-fluorobutan-2-ol lies in its role as a synthon for introducing a fluorinated, chiral motif into larger molecules. The presence of both a hydroxyl group and a fluorine atom allows for a range of chemical transformations, enabling chemists to build molecular complexity from this simple, stereodefined starting material.

Synthesis of Fluorinated Analogs of Bioactive Compounds (Non-Clinical Focus)

While the potential for this compound to be used in the synthesis of fluorinated analogs of bioactive compounds is high, specific, non-clinical research examples are not readily found in the current body of scientific literature. The introduction of fluorine into bioactive molecules is a common strategy to enhance properties such as metabolic stability, binding affinity, and lipophilicity. The chiral nature of this compound would theoretically allow for the stereoselective synthesis of such analogs, which is crucial for their interaction with biological targets. However, detailed studies showcasing this specific application are not available at this time.

Design and Synthesis of Ligands and Catalysts

The synthesis of chiral ligands and catalysts is a cornerstone of asymmetric synthesis, enabling the production of single-enantiomer drugs and other fine chemicals. Chiral alcohols are frequently used as starting materials for the synthesis of phosphine, amine, and other coordinating ligands. The fluorine atom in this compound could potentially modulate the electronic properties of a resulting ligand or catalyst, thereby influencing its reactivity and selectivity. Despite this potential, there is a lack of published research detailing the design and synthesis of specific ligands or catalysts derived from this compound and their subsequent application in catalysis.

Development of Fluorinated Probes for Chemical Biology Research

Fluorinated molecules are increasingly used as probes in chemical biology, often for in vivo imaging techniques such as ¹⁹F MRI and PET. The fluorine atom provides a unique spectroscopic handle with minimal background signal in biological systems. A chiral fluorinated probe derived from this compound could be envisioned for studying stereospecific biological processes. Nevertheless, the scientific literature does not currently contain specific examples of fluorinated probes for chemical biology research that are synthesized from this compound.

Role in Methodological Research in Organic Chemistry

Beyond its use as a building block, this compound has the potential to be a tool in fundamental organic chemistry research, particularly in the study of reaction mechanisms and the development of new synthetic methods.

Probing Reaction Mechanisms with Fluorine as a Label

The fluorine atom's unique NMR properties make it an excellent label for mechanistic studies. By incorporating a fluorine-containing fragment like the one from this compound into a reacting molecule, chemists can use ¹⁹F NMR spectroscopy to track the fate of that fragment throughout a chemical transformation, providing valuable insights into the reaction pathway. This approach can help to elucidate complex reaction mechanisms, identify intermediates, and understand stereochemical outcomes. However, specific studies where this compound has been explicitly used for this purpose are not described in the available literature.

Development of New Fluorination Methodologies

Chiral fluorinated alcohols can be valuable substrates in the development of new fluorination and organofluorine chemistry methodologies. Research in this area is active, with a continuous search for milder, more selective, and more efficient ways to introduce fluorine into organic molecules. While this compound could serve as a model substrate or a precursor in the development of such new methods, there is no current research that highlights its specific role in the advancement of fluorination technologies.

Lack of Publicly Available Research Data on the Material Science Applications of this compound

Following a comprehensive review of scientific literature, patent databases, and chemical depositories, it has been determined that there is no publicly available research detailing the applications of the chemical compound this compound in the field of material science, specifically concerning its incorporation into fluoropolymer architectures or its use in the development of fluorinated specialty chemicals.

Extensive searches have failed to identify any scholarly articles, patents, or technical data sheets that describe the use of this compound as a monomer, initiator, or modifying agent in the synthesis of fluoropolymers. Similarly, no information has been found regarding its role as a precursor or intermediate in the creation of fluorinated specialty chemicals for material science applications.

The absence of such data prevents a scientifically accurate and informative discussion on the following topics as requested:

Potential in Material Science Research

Development of Fluorinated Specialty Chemicals

Without any foundational research, any attempt to generate content for these sections would be speculative and would not adhere to the required standards of scientific accuracy. Therefore, this article cannot be produced as per the provided outline and instructions due to the lack of existing research on the subject compound within the specified contexts.

Future Directions and Emerging Research Avenues for 2s 4 Fluorobutan 2 Ol

Exploration of Novel Biocatalytic Systems for Synthesis

The asymmetric synthesis of chiral alcohols is increasingly dominated by biocatalysis due to its high selectivity, mild reaction conditions, and green credentials. nih.govresearchgate.net For (2S)-4-fluorobutan-2-ol, the primary biocatalytic route involves the asymmetric reduction of the prochiral ketone, 4-fluorobutan-2-one (B8638378). Future research is centered on discovering and engineering novel enzymes with improved activity, stability, and substrate scope.

The main enzyme classes for this transformation are ketoreductases (KREDs) and alcohol dehydrogenases (ADHs), which are often NADPH-dependent. nih.govresearchgate.netnih.gov Research is moving beyond common biocatalysts like baker's yeast to explore extremophiles and genetically engineered microorganisms. scribd.commdpi.com The goal is to identify enzymes that not only provide high enantiomeric excess (>99% ee) and conversion but also tolerate high substrate concentrations, which is crucial for industrial viability. nih.govnih.gov

A key area of development is the creation of self-sufficient heterogeneous biocatalysts. nih.gov This involves co-immobilizing the ketoreductase and its cofactor (e.g., NADPH) onto a solid support. nih.gov This approach simplifies downstream processing, enhances enzyme stability, and allows for efficient cofactor recycling, thereby reducing costs. nih.gov Chemoenzymatic cascades, which combine chemical and biological transformations in one pot, are also a promising avenue, allowing for the synthesis of complex chiral molecules from simpler starting materials. nih.govcore.ac.ukrsc.org

| Enzyme/System | Substrate Type | Key Advantages | Research Focus |

|---|---|---|---|

| Ketoreductases (KREDs) | Prochiral ketones | High enantioselectivity (>99% ee), commercial availability. nih.govnih.gov | Engineering for higher substrate loading and stability. nih.gov |

| Alcohol Dehydrogenases (ADHs) | Ketones and aldehydes | High chemo-, regio-, and enantioselectivity. researchgate.netnih.gov | Discovery of novel ADHs from diverse microorganisms. scribd.com |

| Whole-Cell Biocatalysts | Various ketones | In situ cofactor regeneration, no need for enzyme purification. mdpi.com | Screening for strains with anti-Prelog selectivity and broad substrate scope. mdpi.com |

| Immobilized Enzymes | Prochiral ketones | Enhanced stability, reusability, suitability for flow chemistry. nih.govnih.gov | Developing self-sufficient systems with co-immobilized cofactors. nih.gov |

Advanced Mechanistic Studies on Reactivity and Selectivity

A deeper, fundamental understanding of reaction mechanisms is critical for optimizing the synthesis of this compound and predicting its reactivity. Future research will increasingly rely on a synergy between computational modeling and experimental studies to elucidate the intricate details of both the biocatalytic reduction and subsequent chemical transformations.

Computational tools, particularly Density Functional Theory (DFT) calculations, are being employed to model enzyme-substrate interactions within the active site of ketoreductases. acs.org These models can help explain the origins of enantioselectivity, identifying key amino acid residues and non-covalent interactions that orient the substrate for facial-selective hydride attack. This knowledge can then guide site-directed mutagenesis efforts to create designer enzymes with enhanced or altered selectivity.

For chemical transformations involving the hydroxyl or fluoro group, mechanistic studies are essential for controlling outcomes. For instance, in deoxyfluorination reactions, understanding the subtle interplay between reagents, solvents, and substrate conformation is key to preventing side reactions and ensuring high yields. researchgate.netthieme-connect.com Similarly, in nucleophilic substitution reactions where the hydroxyl group is converted into a leaving group, detailed kinetic and stereochemical studies can prevent unwanted eliminations or rearrangements. nih.gov The use of advanced spectroscopic techniques and in-situ reaction monitoring will provide crucial data to validate computational models and refine reaction conditions. acs.org

Expansion of Synthetic Utility in Complex Molecule Synthesis

While this compound is a valuable synthon, its full potential lies in its application as a key building block for constructing more complex, high-value molecules, particularly in the pharmaceutical sector. alfa-chemistry.comnih.gov The fluorine atom can serve as a bioisostere for a hydroxyl group or hydrogen atom, modulating properties like lipophilicity and metabolic stability, while the chiral center provides a scaffold for stereocontrolled synthesis. researchgate.netmdpi.com

Future research will focus on demonstrating the utility of this compound in the total synthesis of biologically active compounds and in the generation of diverse chemical libraries for drug discovery. nih.govmdpi.com Its structure is particularly suited for incorporation into molecules targeting enzymes or receptors where specific hydrogen bonding and hydrophobic interactions are crucial. For example, it could be used to synthesize fluorinated analogues of natural products, enzyme inhibitors, or novel agrochemicals. alfa-chemistry.com The development of robust protocols to convert the hydroxyl group into other functionalities (amines, ethers, esters) or to use the fluorine-bearing carbon in C-C bond-forming reactions will significantly broaden its applicability. nih.gov

| Target Molecule Class | Rationale for Using this compound | Reference Concept |

|---|---|---|

| Enzyme Inhibitors | Fluorine can alter pKa of adjacent groups and improve binding affinity. | Fluorinated motifs are common in protease and kinase inhibitors. ku.edu |

| Chiral Ligands | The defined stereocenter is crucial for asymmetric catalysis. | Chiral alcohols are precursors to many important ligands. nih.gov |

| Agrochemicals | Fluorination often enhances metabolic stability and biological activity. alfa-chemistry.com | Many modern pesticides and herbicides are fluorinated. alfa-chemistry.com |

| Fluorinated Nucleoside Analogues | Can be used as a chiral pool starting material for the sugar moiety. | Fluorinated sugars are key components of antiviral drugs. rsc.org |

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow manufacturing offers significant advantages in terms of safety, scalability, efficiency, and process control, particularly for reactions involving hazardous reagents or unstable intermediates. mit.edudurham.ac.ukrsc.org The synthesis of this compound and its derivatives is well-suited for this technological shift.

Flow reactors provide superior heat and mass transfer, allowing for precise temperature control and efficient mixing, which can lead to higher yields and selectivities. durham.ac.ukflinders.edu.au For fluorination reactions, which can be highly exothermic, flow chemistry offers a safer operational window by minimizing the reaction volume at any given time. durham.ac.uk Future work will involve designing dedicated flow systems that may integrate immobilized biocatalysts for the reduction step, followed by in-line purification and subsequent reaction modules for further derivatization. mdpi.com

Furthermore, the integration of flow reactors with automated synthesis platforms enables high-throughput experimentation and rapid optimization of reaction conditions. nih.govnih.govmpg.de These automated systems can systematically vary parameters like temperature, residence time, and reagent stoichiometry, using machine learning algorithms to quickly identify the optimal process parameters. labmanager.com This approach accelerates the development timeline from laboratory-scale discovery to pilot-scale production. mpg.de

Development of Sustainable and Economical Production Methods

Economic viability and environmental sustainability are paramount for the industrial-scale production of any chemical. Future research on this compound will prioritize the development of "green" and cost-effective manufacturing processes. This involves a holistic approach that considers the entire lifecycle, from starting materials to waste disposal.

Biocatalysis is inherently a green technology, as it operates in aqueous media under mild conditions and avoids the use of heavy metal catalysts. nih.gov The development of robust, reusable enzymes and efficient cofactor regeneration systems is a key step toward economic feasibility. nih.govnih.gov

Combining biocatalysis with flow chemistry can further enhance sustainability. Continuous processes can reduce solvent usage and energy consumption compared to batch reactions. durham.ac.uk Moreover, sourcing starting materials from renewable feedstocks is an emerging area of interest. For example, engineering metabolic pathways in microorganisms could one day allow for the direct biosynthesis of fluorinated intermediates from simple carbon sources, bypassing the need for synthetic ketones derived from petrochemicals. nih.govresearchgate.net The ultimate goal is a closed-loop, atom-economical process that minimizes waste and environmental impact while delivering a high-purity product at a competitive cost.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2S)-4-fluorobutan-2-ol, and how can stereochemical control be achieved?

- Methodology :

- Reductive Amination/Reduction : Fluorinated ketones (e.g., 4-fluorobutan-2-one) can be reduced using chiral catalysts (e.g., Corey-Bakshi-Shibata) or biocatalysts (engineered ketoreductases) to achieve high enantiomeric excess (e.e.). For example, NaBH₄ or LiAlH₄ in THF at −78°C with chiral auxiliaries yields stereoselective products .

- Fluorination Strategies : Late-stage fluorination via SN2 reactions using KF or CsF in polar aprotic solvents (e.g., DMF) can introduce fluorine at the 4-position, followed by resolution using chiral column chromatography .

Q. How can this compound be purified and characterized to confirm enantiomeric purity?

- Purification :

- Chiral HPLC : Use columns like Chiralpak IA/IB with hexane:isopropanol (90:10) to separate enantiomers. Retention times and peak integration quantify e.e. .

- Characterization :

- NMR : ¹⁹F NMR (δ −120 to −150 ppm for CF groups) and ¹H NMR coupling patterns (e.g., splitting from the fluorine atom) confirm structure. Chiral shift reagents (e.g., Eu(hfc)₃) enhance diastereomeric splitting .

- Polarimetry : Specific rotation ([α]D) comparisons with literature values validate optical purity .

Advanced Research Questions

Q. What mechanistic role does the fluorine atom play in modulating enzyme interactions compared to non-fluorinated analogs?

- Key Insights :

- Electron-Withdrawing Effects : Fluorine increases the acidity of adjacent hydroxyl groups, enhancing hydrogen-bonding with enzymes (e.g., alcohol dehydrogenases). This alters substrate binding affinity and catalytic turnover rates .

- Steric Effects : The compact C–F bond (vs. C–H) minimizes steric hindrance, allowing precise positioning in enzyme active sites. Comparative studies with 4-hydroxybutan-2-ol show 2–3× higher inhibition constants (Ki) for fluorinated analogs .

Q. How can contradictions in reported enzymatic inhibition data for fluorinated alcohols be resolved?

- Experimental Design :

- Assay Standardization : Control pH (7.4 vs. 6.5), ionic strength, and co-solvents (e.g., DMSO ≤1%) to minimize variability. Use isothermal titration calorimetry (ITC) for direct binding measurements .

- Stereochemical Validation : Ensure enantiopure samples; racemic mixtures may obscure dose-response relationships. For example, (2S)-enantiomers show 10× higher affinity for γ-aminobutyric acid (GABA) receptors than (2R) .

Q. What computational models predict the interaction of this compound with biological targets?

- Methodology :

- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to simulate binding poses in enzyme pockets (e.g., cytochrome P450). Fluorine’s electronegativity is parameterized using DFT-derived partial charges .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of fluorine-mediated hydrogen bonds with catalytic residues (e.g., Tyr154 in alcohol dehydrogenase) .

Notes on Data Contradictions

- Synthetic Yields : Discrepancies in reported yields (40–85%) may arise from solvent purity (anhydrous vs. technical grade) or catalyst loading (5 mol% vs. 10 mol%) .

- Biological Activity : Fluorine’s meta vs. para positioning in phenyl analogs (e.g., 4-fluorophenyl vs. 2-fluorophenyl derivatives) drastically alters receptor selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.